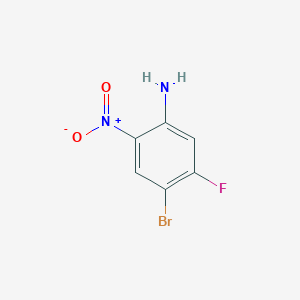

4-Bromo-5-fluoro-2-nitroaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-5-fluoro-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrFN2O2/c7-3-1-6(10(11)12)5(9)2-4(3)8/h1-2H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBANSCIKTQSEOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Br)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00619974 | |

| Record name | 4-Bromo-5-fluoro-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153505-36-3 | |

| Record name | 4-Bromo-5-fluoro-2-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153505-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-5-fluoro-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-5-fluoro-2-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Bromo-5-fluoro-2-nitroaniline CAS number 153505-36-3

An In-depth Technical Guide to 4-Bromo-5-fluoro-2-nitroaniline (CAS: 153505-36-3)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of this compound, a halogenated nitroaromatic compound. It consolidates available data on its chemical and physical properties, safety and handling protocols, and its context within synthetic chemistry. This guide is intended to serve as a foundational resource for professionals engaged in chemical research and pharmaceutical development.

Chemical and Physical Properties

This compound is a substituted aniline derivative. Its structure incorporates a bromine atom, a fluorine atom, and a nitro group on the benzene ring, making it a potentially valuable intermediate in organic synthesis.[1] The physicochemical properties are summarized below.

Identifiers and Molecular Structure

Systematic identification is crucial for regulatory compliance and accurate research. The key identifiers for this compound are detailed in the table below.

| Identifier | Value | Source |

| CAS Number | 153505-36-3 | [2][3][4][5][6][7] |

| Molecular Formula | C₆H₄BrFN₂O₂ | [2][4][6][7][8] |

| Molecular Weight | 235.01 g/mol | [2][4][6][8] |

| IUPAC Name | This compound | [7] |

| Synonyms | 4-Bromo-5-fluoro-2-nitrobenzenamine, 4-bromo-5-fluoro-2-nitrophenylamine | [7][8] |

| InChI Key | UBANSCIKTQSEOQ-UHFFFAOYSA-N | [5][8] |

| SMILES | NC1=CC(F)=C(Br)C=C1--INVALID-LINK--=O | [4] |

Physicochemical Data

The physical and chemical properties of a compound are fundamental to designing experimental conditions and predicting its behavior.

| Property | Value | Source |

| Physical Form | Solid | [5] |

| Boiling Point | 313.9°C at 760 mmHg | [8] |

| Polar Surface Area (PSA) | 71.8 Ų | [8] |

| XLogP3 | 2.4 | [8] |

| Purity | Typically ≥95% or ≥97% | [2][4][5] |

| Storage Temperature | 4°C, protect from light | [4][5] |

Synthesis and Reactivity

While specific experimental protocols for the synthesis of this compound (CAS 153505-36-3) are not detailed in the available literature, a logical synthetic route can be proposed based on standard organic chemistry principles and established syntheses of its isomers. The most plausible approach involves the regioselective nitration of a suitable precursor.

A potential synthetic pathway would start with 3-bromo-4-fluoroaniline. The amino group in this precursor would direct the electrophilic nitration to the ortho position, which is activated by the powerful directing effect of the amine.

References

physical and chemical properties of 4-Bromo-5-fluoro-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-5-fluoro-2-nitroaniline is a halogenated nitroaniline derivative. Compounds of this class are of significant interest in medicinal chemistry and materials science due to their potential as intermediates in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for the synthesis of a closely related isomer, and safety information.

Core Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. Data for the closely related isomer, 2-Bromo-5-fluoro-4-nitroaniline, is also included for comparison where direct data for the target compound is unavailable.

| Property | Value | Reference |

| Molecular Formula | C₆H₄BrFN₂O₂ | [1] |

| Molecular Weight | 235.01 g/mol | [1] |

| CAS Number | 153505-36-3 | |

| Appearance | Yellow to light brown crystalline solid (inferred) | [2] |

| Boiling Point | 313.9 °C at 760 mmHg (Predicted) | |

| Melting Point | 152-156 °C (for 2-Bromo-5-fluoro-4-nitroaniline) | |

| Solubility | Sparingly soluble in water; Soluble in methanol, N,N-Dimethylformamide; Very slightly soluble in chloroform; Practically insoluble in water (for 2-Bromo-5-fluoro-4-nitroaniline). |

Spectroscopic Data

While specific spectra for this compound are not publicly available, commercial suppliers indicate the availability of Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) data upon request. For the related compound 4-bromo-2-nitroaniline, 1H-NMR and 13C-NMR spectra are available and show characteristic peaks for the aromatic protons and carbons, influenced by the electron-withdrawing nitro group and the bromine atom.

Experimental Protocols: Synthesis

Synthesis of 2-Bromo-5-fluoro-4-nitroaniline (A Representative Protocol)

This two-step synthesis involves the protection of the amino group of 2-bromo-5-fluoroaniline, followed by nitration and deprotection.

Step 1: Acetylation of 2-Bromo-5-fluoroaniline

-

To a solution of 2-bromo-5-fluoroaniline in a suitable solvent (e.g., acetic acid), add acetic anhydride.

-

Heat the reaction mixture under reflux for a specified period to ensure complete acetylation.

-

Cool the mixture and pour it into ice water to precipitate the N-(2-bromo-5-fluorophenyl)acetamide.

-

Filter the solid, wash with water, and dry.

Step 2: Nitration of N-(2-bromo-5-fluorophenyl)acetamide

-

Dissolve the acetylated compound in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C).

-

Slowly add a nitrating mixture (a mixture of concentrated nitric acid and concentrated sulfuric acid) while maintaining the low temperature.

-

Stir the reaction mixture at low temperature for a period to allow for complete nitration.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.

-

Filter the solid, wash thoroughly with water to remove excess acid, and dry.

Step 3: Hydrolysis of the Acetyl Group

-

Suspend the nitrated acetanilide in an aqueous acidic solution (e.g., hydrochloric acid).

-

Heat the mixture to reflux to hydrolyze the acetyl group.

-

Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide) to precipitate the 2-bromo-5-fluoro-4-nitroaniline.

-

Filter the product, wash with water, and dry.

Below is a workflow diagram for this representative synthesis.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information on the specific biological activities or signaling pathways associated with this compound. However, its structural isomer, 2-bromo-5-fluoro-4-nitroaniline, is a key intermediate in the synthesis of Tezacaftor[3][4], a drug used for the treatment of cystic fibrosis. Tezacaftor functions as a corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, aiding in its proper folding and trafficking to the cell surface.

The lack of direct biological data for this compound suggests it is primarily used as a chemical building block. Researchers in drug discovery may utilize this compound as a scaffold to synthesize novel molecules with potential therapeutic activities. The presence of bromo, fluoro, and nitro functional groups provides multiple reaction sites for chemical modification.

Due to the absence of data on its biological interactions, a signaling pathway diagram for this compound cannot be provided at this time.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not widely available. However, based on the data for the closely related compound 2-bromo-5-fluoro-4-nitroaniline, the following hazards and precautions should be considered[1]:

-

Hazards : Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation[1].

-

Personal Protective Equipment (PPE) : Wear protective gloves, protective clothing, eye protection, and face protection. Use a respirator if ventilation is inadequate.

-

Handling : Handle in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling.

-

Storage : Store in a tightly closed container in a dry and well-ventilated place.

-

Disposal : Dispose of contents/container to an approved waste disposal plant.

The logical workflow for handling and safety assessment is outlined below.

References

- 1. 2-Bromo-5-fluoro-4-nitroaniline | C6H4BrFN2O2 | CID 57488513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. CN110627655A - A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof - Google Patents [patents.google.com]

- 4. 2-Bromo-5-fluoro-4-nitroaniline | 952664-69-6 | Benchchem [benchchem.com]

Unraveling the Identity of C6H4BrFN2O2: A Case of Ambiguous Molecular Formula

The molecular formula C6H4BrFN2O2 presents a significant challenge in unequivocally identifying a single, well-documented chemical compound for the development of a comprehensive technical guide. While the elemental composition suggests a substituted benzene ring, the specific arrangement and nature of the substituent groups cannot be definitively determined from the formula alone. This ambiguity necessitates a careful examination of plausible isomeric structures and a clarification of the intended molecule before a detailed technical whitepaper can be produced.

Analysis of the provided molecular formula suggests a benzene ring (C6) with four hydrogen atoms (H4), indicating a total of two substituents in addition to the bromine (Br) and fluorine (F) atoms. The N2O2 component is most commonly interpreted as two nitro groups (-NO2). However, a benzene ring substituted with one bromine, one fluorine, and two nitro groups would have the molecular formula C6H2BrFN2O4, leaving only two hydrogen atoms on the aromatic ring. The discrepancy in the number of hydrogen and oxygen atoms in the user-provided formula (C6H4BrFN2O2) makes it impossible to pinpoint a standard, widely researched compound.

Potential Isomeric Candidates and the Importance of Clarification

Given the provided formula, several structural isomers could theoretically exist, though they may not be chemically stable or well-characterized in scientific literature. It is highly probable that the intended compound is a related, more common derivative and that the provided formula contains a typographical error.

Several plausible, well-documented compounds with similar components exist, and clarifying if one of these is the intended subject is the critical next step. These include:

-

1-Bromo-4-fluoro-2-nitrobenzene: With a molecular formula of C6H3BrFNO2, this compound features one of each substituent on the benzene ring.[1][2][3][4]

-

4-Bromo-1-fluoro-2-nitrobenzene: Also with the formula C6H3BrFNO2, this is an isomer of the previous compound with a different substitution pattern.[2][3]

-

1-Bromo-2,4-dinitrobenzene: This compound has the molecular formula C6H3BrN2O4 and contains two nitro groups and a bromine atom.[5][6]

-

1-Bromo-5-fluoro-2,4-dinitrobenzene: With a molecular formula of C6H2BrFN2O4, this compound incorporates all the specified substituent types (bromo, fluoro, and two nitro groups) on a benzene ring.[7]

To proceed with the creation of an in-depth technical guide that includes quantitative data, detailed experimental protocols, and visualizations of signaling pathways, a precise identification of the target molecule is essential. Without this clarification, any attempt to generate such a document would be based on speculation and would not meet the standards of a scientific or technical whitepaper.

We urge the user to verify the molecular formula and, if possible, provide an IUPAC name, CAS number, or a structural representation of the compound of interest. Upon receiving this clarification, a comprehensive and accurate technical guide can be developed to meet the specified requirements.

References

- 1. 1-Bromo-4-fluoro-2-nitrobenzene | C6H3BrFNO2 | CID 2773383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Bromo-1-fluoro-2-nitrobenzene, 98% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 3. 4-Bromo-1-fluoro-2-nitrobenzene | C6H3BrFNO2 | CID 2736328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-BROMO-4-FLUORO-2-NITROBENZENE 446-09-3 Powder Competitive Price [minstargroup.com]

- 5. 1-Bromo-2,4-dinitrobenzene | C6H3BrN2O4 | CID 11441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Bromo-2,4-dinitrobenzene, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. 400-91-9 | 1-Bromo-5-fluoro-2,4-dinitrobenzene - Moldb [moldb.com]

An In-Depth Technical Guide to 4-Bromo-5-fluoro-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 4-Bromo-5-fluoro-2-nitroaniline, a compound of interest in medicinal chemistry and synthetic organic chemistry.

Chemical Structure and Properties

This compound is a substituted aniline with the chemical formula C₆H₄BrFN₂O₂. Its structure is characterized by a benzene ring substituted with a bromine atom at position 4, a fluorine atom at position 5, a nitro group at position 2, and an amino group at position 1.

SMILES String: NC1=CC(F)=C(Br)C=C1--INVALID-LINK--=O

2D Structure:

Solubility Profile of 4-Bromo-5-fluoro-2-nitroaniline in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-5-fluoro-2-nitroaniline. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide synthesizes qualitative information from analogous compounds and outlines a robust experimental protocol for precise solubility determination.

Introduction to this compound

This compound is an aromatic amine derivative containing halogen and nitro functional groups. Its molecular structure, characterized by a substituted benzene ring, largely dictates its physicochemical properties, including its solubility in various organic solvents. Understanding the solubility of this compound is paramount for its application in chemical synthesis, purification processes such as crystallization, and its potential development in pharmaceutical and agrochemical research. The interplay of its functional groups—the polar nitro and amine groups, and the nonpolar brominated and fluorinated benzene ring—results in a nuanced solubility profile.

Predicted Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound in Various Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble to Moderately Soluble | The amine and nitro groups can form hydrogen bonds with protic solvents.[1] |

| Polar Aprotic | N,N-Dimethylformamide (DMF), Acetone | Very Soluble to Soluble | These solvents can engage in strong dipole-dipole interactions with the polar C-NO₂, C-F, C-Br, and C-N bonds. For an isomer, very high solubility in DMF has been noted.[2] |

| Nonpolar Aprotic | Toluene, Hexane | Sparingly Soluble to Insoluble | The polar functional groups limit solubility in nonpolar solvents, although the aromatic ring can interact via London dispersion forces. |

| Chlorinated | Chloroform, Dichloromethane | Very Slightly Soluble to Sparingly Soluble | An isomer, 2-Bromo-5-fluoro-4-nitroaniline, is reported to be very slightly soluble in chloroform.[2] |

| Acids | Glacial Acetic Acid | Sparingly Soluble | The basicity of the aniline nitrogen allows for some interaction, but overall solubility is limited for a similar isomer.[2] |

| Aqueous | Water | Practically Insoluble | The large, hydrophobic halogenated aromatic structure significantly outweighs the hydrophilic contributions of the amine and nitro groups.[1][2] |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol should be followed. The following outlines a common and reliable method for determining the solubility of a solid organic compound in an organic solvent.

Materials and Equipment

-

This compound (analytical standard)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

Gravimetric Method (Isothermal Equilibrium)

-

Preparation: Accurately weigh an excess amount of this compound and add it to a vial containing a known volume or mass of the chosen organic solvent.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a period to allow the undissolved solid to settle. Centrifugation can be used to facilitate this process.

-

Sample Extraction: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. To avoid drawing up any solid particles, it is advisable to use a syringe fitted with a filter.

-

Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed vial. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Mass Determination: Once the solvent is completely removed, reweigh the vial containing the dried solute.

-

Calculation: The solubility (S) can be calculated in g/L or mol/L using the following formula:

S (g/L) = (Mass of vial with solute - Mass of empty vial) / Volume of supernatant extracted

Analytical Method (e.g., HPLC)

-

Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Analyze these standards using HPLC to generate a calibration curve of peak area versus concentration.

-

Saturated Solution Preparation: Follow steps 1-3 from the Gravimetric Method to prepare a saturated solution.

-

Dilution: Accurately dilute a known volume of the filtered supernatant with the same solvent to a concentration that falls within the range of the calibration curve.

-

Analysis: Analyze the diluted sample by HPLC under the same conditions as the standards.

-

Calculation: Determine the concentration of the diluted sample from the calibration curve. The solubility of the original saturated solution is then calculated by multiplying this concentration by the dilution factor.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Conclusion

References

Technical Guide on the Safe Handling of 4-Bromo-5-fluoro-2-nitroaniline

Disclaimer: This document provides a summary of available safety information. Specific safety data for 4-Bromo-5-fluoro-2-nitroaniline (CAS No. 153505-36-3) is limited. The hazard classifications and detailed toxicological data presented are based on the closely related isomer, 2-Bromo-5-fluoro-4-nitroaniline, and should be used as a precautionary guide. All laboratory work should be conducted by trained professionals with appropriate safety measures in place.

Introduction

This compound is a halogenated and nitrated aromatic amine.[1] Such compounds are common intermediates in the synthesis of pharmaceuticals and other complex organic molecules. Due to the presence of nitro and aniline functional groups, this class of compounds is often associated with significant health hazards, requiring careful handling and storage. This guide provides an overview of the known properties and inferred hazards to ensure safe use in a research and development setting.

Chemical and Physical Properties

Limited experimental data is available for the physical properties of this compound. The following table summarizes the basic identifiers and computed properties for the compound.

| Property | Value | Source |

| CAS Number | 153505-36-3 | [1][2] |

| Molecular Formula | C₆H₄BrFN₂O₂ | [1][2] |

| Molecular Weight | 235.01 g/mol | [1][2] |

| Boiling Point | 313.9°C at 760 mmHg (Predicted) | [1] |

| XLogP3 | 2.4 (Predicted) | [1] |

| PSA | 71.8 Ų (Predicted) | [1] |

Hazard Identification and Classification

As of this writing, no official GHS classification is available for this compound.[1] However, based on the GHS classification for the isomer 2-Bromo-5-fluoro-4-nitroaniline, the following hazards should be anticipated.[3]

GHS Hazard Summary (Based on Isomer Data)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

Source: PubChem CID 57488513 for 2-Bromo-5-fluoro-4-nitroaniline[3]

GHS Pictograms and Signal Word (Based on Isomer Data)

-

Pictogram: ❗ (Exclamation Mark)

-

Signal Word: Warning

Source: PubChem CID 57488513 for 2-Bromo-5-fluoro-4-nitroaniline[3]

Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure laboratory safety.

Safe Handling Workflow

The following workflow outlines the necessary steps for safely handling this compound.

References

handling and storage conditions for 4-Bromo-5-fluoro-2-nitroaniline

An In-depth Technical Guide to the Handling and Storage of 4-Bromo-5-fluoro-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information provided in this guide is synthesized from safety data sheets (SDS) of structurally similar compounds due to the limited availability of specific data for this compound (CAS No. 153505-36-3). Researchers should always consult the specific SDS provided with their product and perform their own risk assessment before handling this chemical.

Introduction

This compound is a halogenated nitroaniline derivative. Compounds of this class are valuable intermediates in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals. The presence of bromo, fluoro, and nitro functional groups on the aniline ring imparts specific reactivity, making it a versatile building block. However, these functional groups also necessitate careful handling and storage to ensure the stability of the compound and the safety of laboratory personnel. This guide provides a comprehensive overview of the recommended , based on data from closely related isomers.

Hazard Identification and Classification

Based on data for analogous compounds, this compound is expected to be classified as harmful and an irritant. The primary hazards are associated with its potential toxicity if ingested, inhaled, or in contact with skin, and its potential to cause skin and eye irritation.

GHS Hazard Statements (Anticipated):

-

Harmful if swallowed.

-

Harmful in contact with skin.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

Harmful if inhaled.

-

May cause respiratory irritation.

Recommended Handling and Storage Conditions

The following table summarizes the recommended , compiled from information on its isomers.

| Parameter | Recommendation |

| Storage Temperature | Store in a refrigerator. |

| Atmosphere | For long-term storage, consider storing under an inert gas. |

| Light Sensitivity | Some related compounds are light-sensitive. It is prudent to store in a light-proof or amber container. |

| Moisture | Store in a dry place. The container should be tightly sealed to prevent moisture ingress. |

| Ventilation | Handle in a well-ventilated area. Use of a chemical fume hood is strongly recommended. |

| Container Type | Store in the original, tightly sealed container. Suitable containers include lined metal cans or plastic pails. |

| Incompatible Materials | Avoid contact with strong acids, acid chlorides, and reducing agents. |

Experimental Protocols

No specific experimental protocols for the handling and storage of this compound were found in the public domain. The following are generalized laboratory procedures that should be adopted.

General Handling Protocol

-

Risk Assessment: Before commencing any work, conduct a thorough risk assessment specific to the planned experiment.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles.

-

Ventilation: All handling of solid this compound and its solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Dispensing: When weighing and dispensing the solid, take care to avoid the formation of dust. Use a spatula and weigh onto a tared weigh boat or directly into the reaction vessel.

-

Spill Management: In case of a spill, immediately cordon off the area. For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for waste disposal. The area should then be decontaminated.

-

Hygiene: After handling, wash hands thoroughly with soap and water. Do not eat, drink, or smoke in the laboratory.

Storage Protocol

-

Container Integrity: Ensure the container is in good condition and properly labeled with the chemical name, CAS number, and relevant hazard symbols.

-

Closure: Keep the container tightly closed when not in use to prevent contamination and exposure to air and moisture.

-

Segregation: Store this compound away from incompatible materials such as strong acids, acid chlorides, and reducing agents.

-

Location: Store in a designated, cool, dry, and well-ventilated area, such as a refrigerator approved for chemical storage. The storage area should be secure and accessible only to authorized personnel.

Visualized Workflows

The following diagrams illustrate the key logical relationships and workflows for the safe handling and storage of this compound.

Caption: Logical workflow for the safe handling and storage of this compound.

Caption: Key safety relationships for this compound.

Conclusion

The Role of Substituted Bromo-Fluoro-Nitroanilines as Key Synthesis Intermediates in Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Substituted anilines are foundational pillars in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Among these, compounds containing a combination of bromo, fluoro, and nitro functional groups on an aniline scaffold offer a unique combination of reactivity and structural properties. This guide focuses on 4-Bromo-5-fluoro-2-nitroaniline and its closely related isomer, 2-Bromo-5-fluoro-4-nitroaniline, highlighting their significance as versatile intermediates in the synthesis of bioactive molecules.

While information on the specific synthetic applications of this compound (CAS: 153505-36-3) is limited in publicly available literature, its isomer, 2-Bromo-5-fluoro-4-nitroaniline (CAS: 952664-69-6), is a well-documented and critical intermediate in the synthesis of the cystic fibrosis drug, Tezacaftor (VX-661). Due to the availability of detailed synthetic protocols and its relevance to drug development, this guide will use the synthesis and application of 2-Bromo-5-fluoro-4-nitroaniline as a primary case study to illustrate the utility of this class of compounds.

Physicochemical Properties

A clear distinction between these isomers is crucial for any synthetic application. The following table summarizes their key physicochemical properties.

| Property | This compound | 2-Bromo-5-fluoro-4-nitroaniline |

| CAS Number | 153505-36-3[1][2][3][4][5] | 952664-69-6 |

| Molecular Formula | C₆H₄BrFN₂O₂[1][2][4][5] | C₆H₄BrFN₂O₂ |

| Molecular Weight | 235.01 g/mol [1][2][4] | 235.01 g/mol |

| Boiling Point | 313.9°C at 760 mmHg[1] | 364.5 °C |

| Synonyms | 4-Bromo-5-fluoro-2-nitrophenylamine | 2-Amino-5-bromo-4-fluoronitrobenzene |

Synthesis of 2-Bromo-5-fluoro-4-nitroaniline: A Key Pharmaceutical Intermediate

2-Bromo-5-fluoro-4-nitroaniline serves as a pivotal building block in the multi-step synthesis of various active pharmaceutical ingredients (APIs). Its preparation is a critical step that has been the subject of process optimization to ensure high yield and purity. The most common synthetic approach involves the nitration of 2-Bromo-5-fluoroaniline.

Experimental Protocols for Synthesis

Two representative experimental protocols for the synthesis of 2-Bromo-5-fluoro-4-nitroaniline are detailed below, based on procedures described in patent literature.

Protocol 1: Nitration in Sulfuric Acid [6]

-

Reaction Setup: Add concentrated sulfuric acid (3.2 mL) to a three-necked reaction flask equipped with a stirrer and a thermometer. Cool the flask to a temperature between 0°C and 5°C using an ice bath.

-

Addition of Starting Material: Slowly add 2-bromo-5-fluoroaniline (0.5 g) to the cooled sulfuric acid while maintaining the internal temperature between 0°C and 5°C.

-

Nitration: In a separate vessel, prepare a nitrating mixture. Once the 2-bromo-5-fluoroaniline is fully dissolved, add concentrated nitric acid (0.37 g) dropwise to the reaction mixture. Continue to maintain the temperature between 0°C and 5°C throughout the addition.

-

Work-up: After the addition is complete, allow the reaction to stir for a designated period. Slowly pour the reaction solution into ice-water to precipitate the crude product.

-

Purification: Extract the crude product with dichloromethane. The organic layers are combined and the solvent is evaporated. The resulting solid is recrystallized from isopropanol to yield pure 2-bromo-5-fluoro-4-nitroaniline.

Protocol 2: Nitration in Acetic Anhydride [6]

-

Reaction Setup: Add 2-bromo-5-fluoroaniline (0.5 g) and acetic anhydride (2.5 mL) to a three-necked reaction flask. Cool the mixture to between 0°C and 5°C.

-

Nitration: Add concentrated nitric acid (0.37 g) dropwise to the cooled mixture.

-

Reaction Completion: After the addition, maintain the temperature and stir for 30 minutes.

-

Work-up and Purification: Pour the reaction solution into ice water and extract with dichloromethane to obtain the crude product. Recrystallize the crude solid from isopropanol to afford the purified 2-bromo-5-fluoro-4-nitroaniline.

Quantitative Data from Synthesis Protocols

The following table summarizes the quantitative outcomes from the described experimental protocols.

| Protocol | Starting Material | Key Reagents | Yield | Purity | Reference |

| 1 | 2-bromo-5-fluoroaniline | Conc. H₂SO₄, Conc. HNO₃ | 53% | 99.2% | [6] |

| 2 | 2-bromo-5-fluoroaniline | Acetic Anhydride, Conc. HNO₃ | 51.5% | 98.7% | [6] |

Synthesis Workflow Diagram

The logical flow of the synthesis of 2-Bromo-5-fluoro-4-nitroaniline can be visualized as follows:

Application in Drug Synthesis: The Case of Tezacaftor (VX-661)

2-Bromo-5-fluoro-4-nitroaniline is a crucial intermediate in the synthesis of Tezacaftor, a second-generation cystic fibrosis transmembrane conductance regulator (CFTR) corrector.[6] Tezacaftor is used in combination therapies to treat cystic fibrosis in patients with specific mutations. The aniline functional group and the strategically placed bromo and fluoro substituents of the intermediate allow for its elaboration into the complex indole core of the final drug molecule.

Role in the Tezacaftor Synthesis Pathway

In the synthesis of Tezacaftor, 2-Bromo-5-fluoro-4-nitroaniline undergoes a key transformation. The aniline nitrogen is alkylated, for example, through a Lewis acid-catalyzed epoxide ring-opening reaction. This is followed by the reduction of the nitro group to an amine, which sets the stage for the subsequent construction of the indole ring system.

A simplified representation of this initial transformation is as follows:

-

Alkylation: The primary amine of 2-Bromo-5-fluoro-4-nitroaniline reacts with a chiral epoxide (e.g., (R)-glycidyl benzyl ether) to introduce a side chain.

-

Nitro Reduction: The nitro group is then reduced to a primary amine, yielding a substituted p-phenylenediamine derivative. This diamine is a direct precursor to the indole core of Tezacaftor.

Experimental Workflow for Tezacaftor Intermediate Synthesis

The following diagram illustrates the workflow for the conversion of 2-Bromo-5-fluoro-4-nitroaniline into a key diamine precursor for Tezacaftor.

Conclusion

While this compound is commercially available, its specific applications as a synthesis intermediate are not as extensively documented as its isomer, 2-Bromo-5-fluoro-4-nitroaniline. The latter serves as a compelling example of how strategically functionalized nitroanilines are indispensable tools in modern medicinal chemistry. The presence of the nitro group, which can be readily reduced to an amine, and the halogen atoms, which can participate in various cross-coupling reactions, provide synthetic chemists with a versatile platform for constructing complex molecular architectures. The successful synthesis of Tezacaftor underscores the critical importance of such intermediates in the development of life-saving therapeutics. For researchers in drug discovery, a thorough understanding of the synthesis and reactivity of these building blocks is paramount for the efficient and innovative design of new pharmaceutical agents.

References

The Strategic Role of 4-Bromo-5-fluoro-2-nitroaniline in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the use of fluorinated building blocks is a cornerstone of rational drug design. The strategic incorporation of fluorine atoms can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. Among the diverse array of fluorinated synthons, 4-Bromo-5-fluoro-2-nitroaniline has emerged as a critical intermediate, particularly in the synthesis of targeted therapies such as kinase inhibitors. Its unique substitution pattern offers a versatile platform for the construction of complex heterocyclic scaffolds, which are prevalent in a multitude of clinically relevant agents. This technical guide provides an in-depth overview of the properties, synthesis, and application of this compound in drug design, complete with experimental protocols and data presented for ease of comparison.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis. The table below summarizes its key characteristics.

| Property | Value |

| CAS Number | 153505-36-3[1] |

| Molecular Formula | C₆H₄BrFN₂O₂[1] |

| Molecular Weight | 235.01 g/mol [1] |

| Boiling Point | 313.9°C at 760 mmHg[1] |

| LogP (XLogP3) | 2.4[1] |

| PSA (Polar Surface Area) | 71.8 Ų |

Synthesis and Key Transformations

The primary utility of this compound in drug discovery lies in its role as a precursor to 4-bromo-5-fluoro-1,2-benzenediamine. This transformation, achieved through the reduction of the nitro group, opens the door to a wide range of cyclocondensation reactions for the synthesis of bioactive heterocycles.

Reduction of this compound to 4-bromo-5-fluorobenzene-1,2-diamine

The reduction of the nitro group is a pivotal step. Several methods can be employed, with tin(II) chloride being a common and effective reagent.

Experimental Protocol: Reduction using Tin(II) Chloride

To a solution of this compound (1.0 g, 4.26 mmol) in ethanol (16 mL), tin(II) chloride dihydrate (3.82 g, 20.2 mmol) is added. The reaction mixture is heated at reflux for 14 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then partitioned between ethyl acetate (100 mL) and a saturated aqueous solution of sodium bicarbonate (200 mL). The resulting slurry is filtered through a pad of Celite®, and the filter cake is washed with ethyl acetate (3 x 50 mL). The organic layer is separated, washed sequentially with saturated sodium bicarbonate solution, water, and brine. The organic layer is then dried over magnesium sulfate, filtered, and concentrated in vacuo to afford 4-bromo-5-fluorobenzene-1,2-diamine.

A generalized workflow for this reduction is depicted below:

Application in the Synthesis of Kinase Inhibitors

The general strategy involves the cyclocondensation of the derived 4-bromo-5-fluorobenzene-1,2-diamine with a suitable carboxylic acid or its derivative to form a benzimidazole core. This core can then be further functionalized to generate a library of potential kinase inhibitors.

Hypothetical Synthesis of a Benzimidazole-Based Kinase Inhibitor Intermediate

The following protocol outlines a general procedure for the synthesis of a benzimidazole intermediate from 4-bromo-5-fluorobenzene-1,2-diamine.

Experimental Protocol: Benzimidazole Formation

A mixture of 4-bromo-5-fluorobenzene-1,2-diamine (1.0 eq) and a substituted benzoic acid (1.0 eq) in polyphosphoric acid is heated at 150-180°C for several hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature and carefully poured into a large volume of ice-water with vigorous stirring. The resulting precipitate is collected by filtration, washed with water until the filtrate is neutral, and then dried. The crude product can be further purified by recrystallization or column chromatography.

The logical relationship for the synthesis of a potential kinase inhibitor scaffold is illustrated below:

Signaling Pathways and Therapeutic Targets

As inferred from the structural similarity to known drugs like Binimetinib, compounds derived from this compound are likely to target key components of intracellular signaling pathways implicated in cell proliferation and survival. The MAPK/ERK pathway is a primary example.

Inhibition of kinases like MEK within this pathway can block downstream signaling, leading to a reduction in tumor cell growth and survival. The unique electronic properties conferred by the bromo and fluoro substituents of the building block can play a crucial role in achieving high potency and selectivity for the target kinase.

Conclusion

This compound is a strategically important fluorinated building block in drug design. Its value lies in its efficient conversion to the corresponding diamine, which serves as a versatile precursor for the synthesis of complex heterocyclic compounds, particularly benzimidazoles. While direct clinical applications are not yet prominent, its structural features are present in potent kinase inhibitors, highlighting its potential for the development of novel therapeutics targeting critical signaling pathways in diseases such as cancer. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate further research and application of this valuable synthon in the ongoing quest for new and improved medicines.

References

A Technical Guide to High-Purity 4-Bromo-5-fluoro-2-nitroaniline for Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of high-purity 4-bromo-5-fluoro-2-nitroaniline, a key building block in the synthesis of targeted therapeutics. This document details commercial supplier information, quantitative purity data, experimental protocols for synthesis and analysis, and its role in relevant signaling pathways.

Commercial Suppliers and Product Specifications

High-purity this compound is available from a range of commercial suppliers specializing in fine chemicals and pharmaceutical intermediates. Purity levels typically range from 97% to over 99%, catering to various research and development needs. Below is a summary of representative supplier data.

| Supplier/Marketplace | Purity | CAS Number | Molecular Formula | Additional Information |

| ChemUniverse | 97% | 153505-36-3 | C₆H₄BrFN₂O₂ | Offers various pack sizes from 100mg to 1g with stated lead times.[1] |

| Echemi | ≥99% | 153505-36-3 | C₆H₄BrFN₂O₂ | Lists multiple suppliers, including those offering industrial and pharmaceutical grades.[2] |

| Sigma-Aldrich | ≥95% | 153505-36-3 | C₆H₄BrFN₂O₂ | Provides key documentation such as Certificates of Analysis (COA) and Certificates of Origin (COO) upon request.[3] |

| BLD Pharm | N/A | 153505-36-3 | C₆H₄BrFN₂O₂ | A supplier of organic building blocks for research purposes. |

| Hangzhou Leap Chem Co., Ltd. | ≥99% | 153505-36-3 | C₆H₄BrFN₂O₂ | Listed on the Echemi marketplace.[2] |

| Henan Lihao Chem Plant Limited | 99% (Industrial Grade) | 153505-36-3 | C₆H₄BrFN₂O₂ | Provides a Certificate of Analysis (COA) upon request.[2] |

Synthesis and Purification

Representative Synthesis of a Bromo-Fluoro-Nitroaniline Isomer

A common synthetic approach involves the nitration of a bromo-fluoroaniline precursor. For instance, the synthesis of 4-bromo-2-fluoro-5-nitroaniline is achieved by the dropwise addition of a mixture of concentrated nitric acid and sulfuric acid to a solution of 4-bromo-2-fluoroaniline in concentrated sulfuric acid at low temperatures (0° to -10° C).[4] The reaction mixture is then stirred for a period at a slightly elevated temperature (0°-5° C) before being quenched in ice-water.[4] The product is subsequently extracted with an organic solvent, such as toluene, washed, and concentrated.[4] Purification is typically achieved through silica gel chromatography.[4]

Experimental Workflow: Synthesis and Quality Control

Caption: A representative experimental workflow for the synthesis, purification, and quality control of high-purity this compound.

Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds like this compound.[5][6] The general procedure involves:

-

Solvent Selection: Choosing a suitable solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

-

Dissolution: Dissolving the impure solid in a minimum amount of the hot solvent to form a saturated solution.

-

Hot Filtration: If insoluble impurities are present, the hot solution is filtered to remove them.

-

Crystallization: The hot, clear solution is allowed to cool slowly, promoting the formation of pure crystals as the solubility of the compound decreases.

-

Isolation: The purified crystals are collected by vacuum filtration and washed with a small amount of cold solvent to remove any remaining soluble impurities.

-

Drying: The crystals are then dried to remove any residual solvent.

Analytical Characterization

To ensure the high purity and structural integrity of this compound, several analytical techniques are employed.

-

High-Performance Liquid Chromatography (HPLC): This is a primary method for determining the purity of the compound.[7][8] By comparing the peak area of the main component to the total area of all peaks, a quantitative measure of purity can be obtained.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the molecule by analyzing the chemical shifts and coupling constants of the hydrogen and carbon atoms.

-

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and to provide further structural information through fragmentation patterns.

Role in Drug Discovery: A Precursor to BRAF Inhibitors

This compound and its isomers are important intermediates in the synthesis of kinase inhibitors, particularly those targeting the BRAF protein.[9] One such prominent example is Encorafenib (Braftovi®), a potent inhibitor of the BRAF V600E mutant protein.[9][10]

The BRAF/MEK/ERK Signaling Pathway

The RAS/RAF/MEK/ERK pathway, also known as the MAPK pathway, is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[11][12][13] Mutations in the BRAF gene, most commonly the V600E mutation, lead to constitutive activation of the BRAF protein and downstream signaling, driving tumor growth in various cancers, including melanoma and colorectal cancer.[9][11][14]

Encorafenib functions by targeting and inhibiting the mutated BRAF kinase, thereby blocking the aberrant signaling cascade.[9][14][15] This inhibition ultimately leads to a reduction in tumor cell proliferation and survival.[15]

BRAF/MEK/ERK Signaling Pathway and Inhibition

Caption: A simplified diagram of the BRAF/MEK/ERK signaling pathway and the mechanism of action of BRAF inhibitors like Encorafenib.

References

- 1. chemuniverse.com [chemuniverse.com]

- 2. echemi.com [echemi.com]

- 3. This compound | 153505-36-3 [sigmaaldrich.com]

- 4. prepchem.com [prepchem.com]

- 5. benchchem.com [benchchem.com]

- 6. mt.com [mt.com]

- 7. benchchem.com [benchchem.com]

- 8. scribd.com [scribd.com]

- 9. pfizermedical.com [pfizermedical.com]

- 10. Encorafenib - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. The MAPK (ERK) Pathway: Investigational Combinations for the Treatment Of BRAF-Mutated Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Braftovi mechanism of action | Encorafenib mechanism of action | braf mapk pathway [braftovi-crc.com]

- 15. What is the mechanism of Encorafenib? [synapse.patsnap.com]

Methodological & Application

Synthesis Protocol for 4-Bromo-5-fluoro-2-nitroaniline: A Detailed Application Note for Researchers

Abstract: This document provides a comprehensive guide for the synthesis of 4-Bromo-5-fluoro-2-nitroaniline, a key intermediate in the development of various pharmaceuticals and agrochemicals. Due to the absence of a direct, publicly available synthesis protocol for this specific isomer, this note outlines a proposed synthetic route based on established chemical principles and analogous reactions for similar compounds. The primary proposed pathway involves the regioselective nitration of 4-bromo-3-fluoroaniline. This document includes a detailed experimental protocol, a summary of expected quantitative data, and a visual representation of the experimental workflow.

Introduction

This compound is a substituted aniline containing bromine, fluorine, and a nitro group, making it a valuable building block in organic synthesis. The strategic placement of these functional groups allows for diverse subsequent chemical modifications. While specific protocols for its synthesis are not readily found in the public domain, a logical and chemically sound approach is the electrophilic nitration of 4-bromo-3-fluoroaniline. The directing effects of the amino, bromo, and fluoro substituents are expected to favor the introduction of the nitro group at the C2 position.

Proposed Synthesis Pathway

The synthesis of this compound is proposed to proceed via the nitration of 4-bromo-3-fluoroaniline using a mixture of nitric acid and sulfuric acid. The amino group is a strong ortho,para-director, while the bromine and fluorine atoms are ortho,para-directing deactivators. In 4-bromo-3-fluoroaniline, the position ortho to the strongly activating amino group (C2) is the most likely site for electrophilic substitution.

Data Presentation

As no direct experimental data for the synthesis of this compound has been identified, the following table presents expected ranges for key reaction parameters based on analogous nitration reactions of halogenated anilines.

| Parameter | Expected Value/Range | Notes |

| Starting Material | 4-bromo-3-fluoroaniline | Commercially available. |

| Reagents | Nitric acid (HNO₃), Sulfuric acid (H₂SO₄) | Standard nitrating mixture. |

| Solvent | Sulfuric acid | Typically used as the solvent for nitration. |

| Reaction Temperature | 0 - 10 °C | Nitration is an exothermic reaction and requires cooling to control selectivity and prevent side reactions. |

| Reaction Time | 1 - 3 hours | Monitoring by TLC or LC-MS is recommended. |

| Work-up Procedure | Quenching on ice, neutralization, extraction | Standard procedure to isolate the product. |

| Purification Method | Recrystallization or column chromatography | To obtain the final product with high purity. |

| Expected Yield | 40 - 60% | Yields for nitration of anilines can vary. |

| Product Appearance | Yellow to orange solid | Typical for nitroanilines. |

Experimental Protocol

Materials:

-

4-bromo-3-fluoroaniline

-

Concentrated sulfuric acid (98%)

-

Concentrated nitric acid (70%)

-

Crushed ice

-

Sodium bicarbonate (or other suitable base)

-

Ethyl acetate (or other suitable organic solvent)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Standard laboratory glassware for work-up and purification

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-3-fluoroaniline in concentrated sulfuric acid. The flask should be placed in an ice bath to maintain a low temperature.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.

-

Nitration Reaction: Slowly add the prepared nitrating mixture dropwise to the solution of 4-bromo-3-fluoroaniline, ensuring the internal temperature of the reaction mixture is maintained between 0 and 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at the same temperature for a predetermined time (e.g., 1-3 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture onto a large amount of crushed ice with stirring. This will precipitate the crude product.

-

Neutralization: Slowly neutralize the acidic solution with a suitable base, such as sodium bicarbonate, until the pH is neutral.

-

Extraction: Extract the product from the aqueous mixture with a suitable organic solvent, such as ethyl acetate. Repeat the extraction process multiple times to ensure complete recovery.

-

Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system or by column chromatography on silica gel to afford pure this compound.

Mandatory Visualization

The following diagram illustrates the proposed experimental workflow for the synthesis of this compound.

Caption: Proposed workflow for the synthesis of this compound.

Multi-Step Synthesis of a Trametinib Analogue from 2-Bromo-5-fluoroaniline: Application Notes and Protocols for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for a multi-step synthesis of a key intermediate for Trametinib, a potent and selective allosteric inhibitor of mitogen-activated protein kinase (MEK) 1 and 2. The synthesis commences with the readily available starting material, 2-bromo-5-fluoroaniline, and employs two powerful palladium-catalyzed cross-coupling reactions: the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. These reactions are fundamental in modern medicinal chemistry for the construction of carbon-nitrogen and carbon-carbon bonds, respectively.

Trametinib is an FDA-approved therapeutic for the treatment of various cancers, particularly BRAF V600E/K-mutant metastatic melanoma.[1] It functions by inhibiting the MAPK/ERK signaling pathway, a critical cascade that regulates cell proliferation, differentiation, and survival.[2] The aberrant activation of this pathway is a hallmark of many human cancers.

This guide will furnish researchers with a comprehensive framework for the synthesis of a Trametinib analogue, including detailed procedural steps, expected yields, and purification methods. Furthermore, it will provide a visualization of the synthetic workflow and the targeted signaling pathway to facilitate a deeper understanding of the drug's mechanism of action and its relevance in oncology.

Data Presentation

| Step | Reaction Type | Starting Materials | Key Reagents/Catalysts | Product | Average Yield (%) | Purity (%) |

| 1 | Buchwald-Hartwig Amination | 2-Bromo-5-fluoroaniline, 3-Amino-N-acetylbenzamide | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | N-(3-((4-bromo-2-fluorophenyl)amino)phenyl)acetamide | 75-85 | >95 |

| 2 | Suzuki-Miyaura Coupling | N-(3-((4-bromo-2-fluorophenyl)amino)phenyl)acetamide, 1-(tert-Butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | Pd(dppf)Cl₂, K₂CO₃ | tert-butyl 4-(4-((3-acetamidophenyl)amino)-3-fluorophenyl)-1H-pyrazole-1-carboxylate | 65-75 | >95 |

| 3 | Boc Deprotection & Formylation | tert-butyl 4-(4-((3-acetamidophenyl)amino)-3-fluorophenyl)-1H-pyrazole-1-carboxylate | Trifluoroacetic acid, Acetic anhydride, Formic acid | N-(3-((2-fluoro-4-(1-formyl-1H-pyrazol-4-yl)phenyl)amino)phenyl)acetamide | 80-90 | >98 |

Experimental Protocols

Step 1: Synthesis of N-(3-((4-bromo-2-fluorophenyl)amino)phenyl)acetamide (Buchwald-Hartwig Amination)

This protocol details the palladium-catalyzed amination of 2-bromo-5-fluoroaniline with 3-amino-N-acetylbenzamide.

Materials:

-

2-Bromo-5-fluoroaniline

-

3-Amino-N-acetylbenzamide

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous toluene

-

Nitrogen or Argon gas

Procedure:

-

To a dry Schlenk tube equipped with a magnetic stir bar, add 2-bromo-5-fluoroaniline (1.0 equiv.), 3-amino-N-acetylbenzamide (1.1 equiv.), cesium carbonate (2.0 equiv.), Pd₂(dba)₃ (0.02 equiv.), and Xantphos (0.04 equiv.).

-

Evacuate and backfill the Schlenk tube with an inert gas (nitrogen or argon) three times.

-

Add anhydrous toluene via syringe.

-

Heat the reaction mixture to 110 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-(3-((4-bromo-2-fluorophenyl)amino)phenyl)acetamide as a solid.

Step 2: Synthesis of tert-butyl 4-(4-((3-acetamidophenyl)amino)-3-fluorophenyl)-1H-pyrazole-1-carboxylate (Suzuki-Miyaura Coupling)

This protocol describes the palladium-catalyzed cross-coupling of the aryl bromide from Step 1 with a pyrazoleboronic ester.

Materials:

-

N-(3-((4-bromo-2-fluorophenyl)amino)phenyl)acetamide

-

1-(tert-Butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane and Water (4:1 mixture)

-

Nitrogen or Argon gas

Procedure:

-

To a round-bottom flask, add N-(3-((4-bromo-2-fluorophenyl)amino)phenyl)acetamide (1.0 equiv.), 1-(tert-butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 equiv.), and potassium carbonate (2.0 equiv.).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add Pd(dppf)Cl₂ (0.05 equiv.).

-

Add a degassed 4:1 mixture of 1,4-dioxane and water.

-

Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield tert-butyl 4-(4-((3-acetamidophenyl)amino)-3-fluorophenyl)-1H-pyrazole-1-carboxylate.

Step 3: Synthesis of N-(3-((2-fluoro-4-(1-formyl-1H-pyrazol-4-yl)phenyl)amino)phenyl)acetamide (Boc Deprotection and Formylation)

This final step involves the removal of the Boc protecting group and formylation of the pyrazole nitrogen.

Materials:

-

tert-butyl 4-(4-((3-acetamidophenyl)amino)-3-fluorophenyl)-1H-pyrazole-1-carboxylate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Acetic anhydride

-

Formic acid

Procedure:

-

Dissolve tert-butyl 4-(4-((3-acetamidophenyl)amino)-3-fluorophenyl)-1H-pyrazole-1-carboxylate (1.0 equiv.) in dichloromethane.

-

Add trifluoroacetic acid (5.0 equiv.) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours until TLC or LC-MS indicates complete deprotection.

-

Concentrate the reaction mixture under reduced pressure.

-

To the crude intermediate, add a mixture of acetic anhydride and formic acid at 0 °C.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Carefully quench the reaction with ice-cold water.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the final product, N-(3-((2-fluoro-4-(1-formyl-1H-pyrazol-4-yl)phenyl)amino)phenyl)acetamide.

Mandatory Visualization

Caption: Experimental workflow for the multi-step synthesis.

Caption: The MAPK/ERK signaling pathway and the inhibitory action of Trametinib.

References

Application Notes and Protocols: Synthesis of 4-Bromo-5-fluoro-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the synthesis of 4-bromo-5-fluoro-2-nitroaniline, a potentially valuable building block in medicinal chemistry and materials science. The synthesis follows a three-step sequence starting from the commercially available 3-bromo-4-fluoroaniline. The methodology involves the protection of the aniline as an acetamide, followed by regioselective nitration, and subsequent deprotection to yield the target compound. This protocol is designed to be a reliable and reproducible method for obtaining this compound in a laboratory setting.

Introduction

Substituted nitroanilines are important intermediates in the synthesis of a wide range of organic molecules, including pharmaceuticals, dyes, and agrochemicals. The specific substitution pattern of this compound, with its combination of halogen and nitro functional groups, makes it an attractive precursor for further chemical transformations. Direct nitration of anilines can be challenging due to the high reactivity of the amino group, which can lead to oxidation and the formation of undesired side products, including a mixture of ortho, meta, and para isomers. To overcome these challenges, a common strategy is to protect the amino group as an acetamide. The acetyl group moderates the activating effect of the amino group and directs the incoming electrophile, in this case, the nitronium ion, to specific positions on the aromatic ring. This protocol details the acetylation of 3-bromo-4-fluoroaniline, the subsequent nitration of the protected intermediate, and the final deprotection to afford this compound.

Overall Reaction Scheme

Caption: Overall synthetic route to this compound.

Experimental Protocols

Step 1: Protection of 3-bromo-4-fluoroaniline

This step involves the acetylation of the amino group of 3-bromo-4-fluoroaniline to form N-(3-bromo-4-fluorophenyl)acetamide.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 3-Bromo-4-fluoroaniline | Reagent Grade, 98% | (Typical) |

| Acetic Anhydride | Reagent Grade, 99% | (Typical) |

| Glacial Acetic Acid | ACS Grade | (Typical) |

| Deionized Water | --- | --- |

| Ice | --- | --- |

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of 3-bromo-4-fluoroaniline in 50 mL of glacial acetic acid.

-

To this solution, slowly add 1.2 equivalents of acetic anhydride at room temperature with continuous stirring.

-

Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, pour the mixture into 200 mL of ice-cold water with vigorous stirring.

-

Collect the precipitated white solid by vacuum filtration.

-

Wash the solid with copious amounts of cold deionized water to remove any residual acetic acid.

-

Dry the product, N-(3-bromo-4-fluorophenyl)acetamide, under vacuum to a constant weight.

Quantitative Data:

| Starting Material | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) |

| 3-Bromo-4-fluoroaniline | 190.02 | 10.0 | 0.0526 |

| Acetic Anhydride | 102.09 | 6.45 | 0.0632 |

| Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Typical Yield (%) |

| N-(3-bromo-4-fluorophenyl)acetamide | 232.06 | 12.21 | 90-95% |

Step 2: Nitration of N-(3-bromo-4-fluorophenyl)acetamide

This step involves the regioselective nitration of the protected aniline to introduce a nitro group at the 2-position.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| N-(3-bromo-4-fluorophenyl)acetamide | --- | From Step 1 |

| Concentrated Sulfuric Acid | ACS Grade, 98% | (Typical) |

| Concentrated Nitric Acid | ACS Grade, 70% | (Typical) |

| Deionized Water | --- | --- |

| Ice | --- | --- |

Procedure:

-

In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add 50 mL of concentrated sulfuric acid.

-

Cool the sulfuric acid to 0-5 °C in an ice-salt bath.

-

Slowly add 10.0 g of N-(3-bromo-4-fluorophenyl)acetamide to the cold sulfuric acid in portions, ensuring the temperature remains below 10 °C. Stir until all the solid has dissolved.

-

In a separate beaker, prepare the nitrating mixture by slowly adding 1.1 equivalents of concentrated nitric acid to 10 mL of concentrated sulfuric acid, while cooling in an ice bath.

-

Add the cold nitrating mixture dropwise to the solution of the acetamide from the dropping funnel over a period of 30-45 minutes. Maintain the reaction temperature between 0 and 5 °C throughout the addition.

-

After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 1-2 hours.

-

Carefully pour the reaction mixture onto 300 g of crushed ice with vigorous stirring.

-

Collect the precipitated solid by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral to pH paper.

-

Recrystallize the crude product from ethanol to obtain pure N-(4-bromo-5-fluoro-2-nitrophenyl)acetamide.

Quantitative Data:

| Starting Material | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) |

| N-(3-bromo-4-fluorophenyl)acetamide | 232.06 | 10.0 | 0.0431 |

| Concentrated Nitric Acid (70%) | 63.01 | 4.27 | 0.0474 |

| Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Typical Yield (%) |

| N-(4-bromo-5-fluoro-2-nitrophenyl)acetamide | 277.06 | 11.94 | 75-85% |

Step 3: Deprotection of N-(4-bromo-5-fluoro-2-nitrophenyl)acetamide

This final step involves the hydrolysis of the acetyl group to yield the target this compound.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| N-(4-bromo-5-fluoro-2-nitrophenyl)acetamide | --- | From Step 2 |

| Hydrochloric Acid (concentrated) | ACS Grade, 37% | (Typical) |

| Ethanol | Reagent Grade | (Typical) |

| Sodium Hydroxide Solution | 10% (w/v) | (Typical) |

| Deionized Water | --- | --- |

Procedure:

-

In a 250 mL round-bottom flask, suspend 8.0 g of N-(4-bromo-5-fluoro-2-nitrophenyl)acetamide in a mixture of 50 mL of ethanol and 50 mL of concentrated hydrochloric acid.

-

Heat the mixture to reflux with stirring for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and then pour it into 200 mL of ice-water.

-

Neutralize the solution by the slow addition of a 10% sodium hydroxide solution until a precipitate forms and the solution is slightly basic.

-

Collect the solid product by vacuum filtration.

-

Wash the product with cold deionized water.

-

Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure this compound.

-

Dry the final product under vacuum.

Quantitative Data:

| Starting Material | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) |

| N-(4-bromo-5-fluoro-2-nitrophenyl)acetamide | 277.06 | 8.0 | 0.0289 |

| Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Typical Yield (%) |

| This compound | 235.03 | 6.79 | 85-95% |

Reaction Mechanism and Workflow

Nitration Mechanism

The nitration of the protected aniline proceeds via an electrophilic aromatic substitution mechanism. The nitronium ion (NO₂⁺), generated in situ from nitric acid and sulfuric acid, acts as the electrophile. The acetamido group is a moderately activating, ortho-, para-directing group. The fluorine atom is also an ortho-, para-director, while the bromine atom is a deactivating ortho-, para-director. The nitro group is directed to the position that is electronically activated and sterically accessible.

Caption: Mechanism of electrophilic nitration of the protected aniline.

Experimental Workflow

The overall experimental workflow is a sequential three-step process.

Caption: Step-by-step experimental workflow for the synthesis.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Concentrated acids (sulfuric and nitric acid) are highly corrosive and strong oxidizing agents. Handle with extreme care and avoid contact with skin and clothing.

-

The nitration reaction is exothermic and requires careful temperature control to prevent runaway reactions.

-

Organic solvents are flammable. Avoid open flames and use appropriate grounding techniques.

-

Refer to the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This document provides a comprehensive and detailed protocol for the synthesis of this compound. By following the outlined procedures for protection, nitration, and deprotection, researchers can reliably prepare this valuable chemical intermediate. The provided quantitative data and workflow diagrams are intended to facilitate the successful implementation of this synthesis in a laboratory setting.

The Strategic Role of Brominated Fluoro-nitroanilines in Modern Pharmaceutical Synthesis

Application Note & Protocols for Researchers in Drug Development

The pursuit of novel therapeutic agents with enhanced efficacy and safety profiles has led medicinal chemists to explore a diverse range of molecular scaffolds. Among the critical building blocks in this endeavor, substituted anilines play a pivotal role. This document provides a detailed examination of the application of two key isomers, 2-Bromo-5-fluoro-4-nitroaniline and 4-Bromo-2-fluoro-5-nitroaniline , in the synthesis of active pharmaceutical ingredients (APIs). While the user's initial query specified "4-Bromo-5-fluoro-2-nitroaniline," a comprehensive literature review indicates this to be a likely misnomer for the aforementioned, more prominently utilized isomers. These compounds are instrumental in the synthesis of drugs targeting a range of diseases, from genetic disorders to oncology.

2-Bromo-5-fluoro-4-nitroaniline: A Cornerstone in the Synthesis of Tezacaftor

2-Bromo-5-fluoro-4-nitroaniline is a crucial intermediate in the multi-step synthesis of Tezacaftor , a Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulator. Tezacaftor is a component of approved combination therapies for cystic fibrosis, a genetic disease caused by mutations in the CFTR gene. The synthesis of Tezacaftor's complex indole core relies on the strategic placement of the bromo, fluoro, and nitro functionalities on the aniline ring.

The synthetic journey to Tezacaftor involves an initial bromination of 3-fluoro-4-nitroaniline to yield 2-bromo-5-fluoro-4-nitroaniline. This intermediate then undergoes a series of transformations, including reduction of the nitro group, a Sonogashira coupling, and a subsequent Larock indole synthesis to construct the central indole scaffold of the drug.

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-5-fluoro-4-nitroaniline

This protocol describes the nitration of 2-bromo-5-fluoroaniline. An alternative starting point is the bromination of 3-fluoro-4-nitroaniline using N-bromosuccinimide (NBS) in ethyl acetate, which has been reported to yield the product in 50% after crystallization.

-

Materials: 2-bromo-5-fluoroaniline, Acetic anhydride, Concentrated nitric acid, Dichloromethane, Isopropanol, Ice.

-

Procedure:

-

To a reaction vessel, add 2-bromo-5-fluoroaniline (0.5 g) and acetic anhydride (2.5 mL).

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add concentrated nitric acid (0.37 g) dropwise, maintaining the temperature between 0-5 °C.

-

After the addition is complete, stir the reaction mixture at the same temperature for 30 minutes.

-

Slowly pour the reaction mixture into ice water.

-

Extract the product with dichloromethane.

-

The crude product is then purified by recrystallization from isopropanol.

-

-

Expected Yield: 51.5% to 53% with a purity of over 98.7%.[1]

Protocol 2: Sonogashira Coupling for Indole Core Synthesis (General Procedure)

Following the reduction of the nitro group of 2-bromo-5-fluoro-4-nitroaniline to an amine, the resulting diamine undergoes a Sonogashira coupling with a suitable alkyne. This is a critical step in forming the precursor for the Larock indole synthesis. While a specific protocol for this exact substrate is proprietary, a general procedure for Sonogashira coupling of bromoanilines is provided below.

-